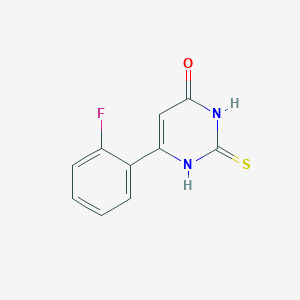

6-(2-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Description

Properties

IUPAC Name |

6-(2-fluorophenyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2OS/c11-7-4-2-1-3-6(7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNASUWGMVPIVMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)NC(=S)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The preparation of 6-(2-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically starts from thiourea and β-ketoesters or phenacyl bromides, utilizing condensation and alkylation reactions to build the thioxopyrimidine core and introduce the 2-fluorophenyl substituent.

Synthesis via Alkylation of 6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

One common method involves the alkylation of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with phenacyl bromides under various conditions:

-

- Dissolve 2-thiouracil (or 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one) in anhydrous methanol.

- Add sodium methoxide as a base.

- Introduce the corresponding phenacyl bromide (bearing the 2-fluorophenyl group).

- Stir the mixture for 1 hour.

- Add water to precipitate the product.

- Filter, dry, and recrystallize from acetone and DMF mixture.

-

- Solvent: Methanol

- Base: Sodium methoxide

- Temperature: Room temperature (ambient)

- Reaction time: 1 hour

-

- Yields reported around 82%

- Melting points typically in the range of 182–184 °C for similar derivatives

- Products are isolated as S-alkylated derivatives.

Notes :

Biginelli-Type Condensation for Substituted Pyrimidines

Another approach involves the Biginelli reaction, a three-component condensation of:

- An aldehyde (2-fluorobenzaldehyde),

- Thiourea,

β-ketoesters or acetoacetic acid derivatives.

-

- Mix 2-fluorobenzaldehyde, thiourea, and ethyl acetoacetate in ethanol or methanol.

- Heat under reflux for several hours.

- Cool the reaction mixture and isolate the product by filtration.

- Purify by recrystallization.

Yields :

-

- One-pot synthesis.

- Convenient for introducing various substituents on the pyrimidine ring.

Cyclization and Sulfur Substitution Reactions

The initial condensation product can undergo further functionalization:

- Reaction with alkylating agents like dimethyl sulfate in ethanol to form methylthio derivatives.

- Subsequent cyclization steps under acidic conditions (e.g., sulfuric acid) can yield fused thiazolo-pyrimidine systems.

-

- Reflux in ethanol for alkylation.

- Stirring in concentrated sulfuric acid at room temperature for 24 hours for cyclization.

Yields :

Summary Table of Key Preparation Methods

| Method | Starting Materials | Conditions | Product Type | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation with phenacyl bromide | 6-methyl-2-thioxo-pyrimidin-4-one + phenacyl bromide | Methanol, NaOMe, RT, 1 hr | S-alkylated 6-methyl-2-thioxopyrimidine | ~82 | Mixture possible in DMF/K2CO3; cyclization with H2SO4 |

| Biginelli condensation | 2-fluorobenzaldehyde + thiourea + β-ketoester | Ethanol/methanol, reflux | 4-(2-fluorophenyl)-6-methyl-2-thioxo tetrahydropyrimidine | 66–70 | One-pot synthesis; moderate yields |

| Alkylation with dimethyl sulfate | Alkyl 6-methyl-4-phenyl-2-thioxo tetrahydropyrimidine | Reflux in ethanol, 1 hr | Methylthio derivatives | ~70 | Followed by basification and crystallization |

| Cyclization | Alkylation mixture | Concentrated H2SO4, RT, 24 hr | Thiazolo[3,2-a]pyrimidinones | >80 | High yield cyclization products |

Research Findings and Analytical Data

Spectroscopic Characterization :

- ^1H NMR spectra show characteristic signals for NH and aromatic protons.

- ^13C NMR confirms the presence of fluorophenyl and thioxopyrimidine carbons.

- IR spectra show bands corresponding to C=O and C=S groups.

- Mass spectrometry confirms molecular weights consistent with the target compounds.

- X-ray crystallography has been used to confirm the structure of cyclized derivatives.

-

- Use of sodium methoxide in methanol favors selective S-alkylation.

- DMF/K2CO3 conditions lead to mixtures, requiring acid treatment for cyclization.

- Reaction times and temperatures critically affect the product distribution and yield.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of corresponding alcohols or amines.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that compounds structurally related to 6-(2-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibit a range of biological activities:

- Antiviral Properties: Similar compounds have been studied for their ability to inhibit HIV-1 reverse transcriptase, suggesting potential applications in antiviral therapies.

- Anticonvulsant Activity: The thioxo-pyrimidine core is known for anticonvulsant properties, making this compound a candidate for neurological disorder treatments.

- Antimicrobial Effects: Studies have shown that derivatives of thioxopyrimidines can exhibit antibacterial activity, indicating potential use in combating bacterial infections .

Potential Therapeutic Applications

Given its diverse biological activities, this compound has several promising applications in medicinal chemistry:

- Development of Antiviral Agents: Its ability to inhibit viral replication positions it as a candidate for new antiviral drugs targeting HIV and potentially other viral infections.

- Neurological Treatments: Due to its anticonvulsant properties, it may be developed into treatments for epilepsy and other neurological disorders.

- Antimicrobial Development: Its antibacterial activity could lead to new antibiotics or treatments for resistant bacterial strains.

Mechanism of Action

The mechanism by which 6-(2-Fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biological processes. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally analogous compounds and their key differences:

Key Findings:

Electronic Effects: The 2-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, which may enhance binding to electron-rich enzyme active sites compared to electron-donating groups like ethoxy .

Steric Considerations: Ortho-substituted derivatives (e.g., 2-fluoro, 2-chloro) exhibit restricted rotation, which may stabilize specific conformations critical for biological activity .

Biological Activity :

- Thiophene/furan analogs (e.g., 2-thienyl, 2-furyl) demonstrate varied π-π stacking and hydrogen-bonding capabilities, influencing antimicrobial potency .

- Di-halogenated derivatives (e.g., 2-chloro-6-fluorophenyl) show enhanced lipophilicity, which could improve membrane permeability but may also increase toxicity .

Morpholino-containing derivatives (e.g., compounds in ) exhibit enhanced bioavailability due to the morpholine ring’s solubility-enhancing properties, a feature absent in the target compound .

Biological Activity

6-(2-Fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a thioxo group and a fluorobenzyl substituent, contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₁H₉FN₂OS

- Molecular Weight : 222.24 g/mol

- CAS Number : 1480536-36-4

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:

- Antiviral Activity : The compound may inhibit HIV-1 reverse transcriptase, which is critical for viral replication. Studies have shown that derivatives in this class can significantly reduce viral loads in vitro .

- Anticonvulsant Properties : Similar thioxo-pyrimidine derivatives have demonstrated anticonvulsant effects, suggesting potential applications in treating epilepsy .

- Antifungal Activity : Preliminary studies indicate efficacy against fungi such as Candida albicans and Cryptococcus neoformans, with minimum inhibitory concentrations (MIC) reported .

Table 1: Summary of Biological Activities

| Compound Name | Structural Features | Biological Activity | Reference |

|---|---|---|---|

| This compound | Thioxo-pyrimidine core | Antiviral, Anticonvulsant | |

| 6-(4-fluorobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Similar thioxo-pyrimidine core | Anticonvulsant | |

| 6-(benzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Lacks fluorine substitution | Antiviral | |

| 6-(trifluoromethylbenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Contains trifluoromethyl group | Potentially enhanced antiviral |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

Study on Antiviral Properties

A study conducted by researchers at the University of Rio Grande do Sul synthesized various dihydropyrimidinones and evaluated their antiviral properties against HIV. The most potent compounds exhibited IC50 values below 0.5 μM, indicating strong inhibition of viral replication .

Study on Antifungal Activity

Research published in the Journal of Medicinal Chemistry assessed the antifungal activity of thioxo-pyrimidine derivatives against Candida albicans. The study reported MIC values ranging from 32 μg/mL to 128 μg/mL for different derivatives, demonstrating significant antifungal potential .

Study on Anticonvulsant Activity

In a pharmacological evaluation, several derivatives were tested for anticonvulsant effects in animal models. The results indicated that compounds with similar structures to this compound significantly reduced seizure frequency compared to controls .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(2-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via condensation of substituted anilines with thiourea and β-keto esters under acidic conditions. For example, analogous derivatives (e.g., 6-phenyl or 6-chlorophenyl variants) are prepared by reacting 2-fluoroaniline with thiourea and ethyl acetoacetate in ethanol with catalytic sodium ethoxide. Reaction optimization involves adjusting solvent polarity (e.g., ethanol vs. acetic acid), temperature (reflux vs. room temperature), and stoichiometry to improve yield and purity. Post-synthesis, purification via silica-gel chromatography (e.g., 1–3% MeOH in CH₂Cl₂) is recommended .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be utilized to confirm the structure and purity of this compound?

- Methodology :

- ¹H-NMR : Identify protons on the pyrimidine ring (e.g., singlet for NH at δ ~10–12 ppm) and the 2-fluorophenyl group (aromatic splitting patterns).

- IR : Confirm the thioxo (C=S) stretch at ~1200–1250 cm⁻¹ and carbonyl (C=O) at ~1650–1700 cm⁻¹.

- MS : Molecular ion peak (M⁺) should align with the molecular weight (e.g., ~250–260 g/mol). Elemental analysis (C, H, N, S) validates purity .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Methodology :

- Enzyme inhibition : Screen against targets like β-glucuronidase or DNA ligase IV using fluorometric/colorimetric assays (e.g., p-nitrophenyl-β-D-glucuronide hydrolysis for β-glucuronidase).

- Antimicrobial activity : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria or fungal strains.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

- Methodology :

- Substituent variation : Synthesize analogs with halogen (Cl, Br), alkyl (methyl, propyl), or electron-withdrawing groups (NO₂) at the phenyl ring. Compare activities to identify pharmacophores.

- Core modification : Replace the thioxo group with oxo or amino groups to evaluate target binding specificity.

- Data analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects with binding affinity to targets like DNA ligase IV or β-glucuronidase .

Q. What experimental strategies can resolve contradictions in reported biological activities across similar dihydropyrimidinone derivatives?

- Methodology :

- Standardized assays : Replicate studies under identical conditions (e.g., enzyme concentration, pH, temperature).

- Control comparisons : Include positive controls (e.g., SCR7 for DNA ligase IV inhibition) to benchmark activity.

- Meta-analysis : Compare substituent effects across studies; e.g., 2-fluorophenyl may enhance target selectivity vs. 3-iodophenyl analogs due to steric/electronic differences .

Q. How can metabolic stability and pharmacokinetic (PK) properties of this compound be assessed in preclinical models?

- Methodology :

- In vitro metabolism : Incubate with liver microsomes (human/rodent) to identify oxidative desulfurization (via FMO/P450 enzymes) or glucuronidation.

- PK profiling : Conduct single-dose studies in rodents (IV/oral) to measure bioavailability, half-life, and clearance. Use LC-MS/MS for quantification .

Q. What mechanistic studies are critical to elucidate its mode of action as a potential enzyme inhibitor?

- Methodology :

- Enzyme kinetics : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd).

- Mutagenesis studies : Engineer enzyme mutants (e.g., DNA ligase IV catalytic domain) to identify critical binding residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.